p,beta-Dinitrostyrene
Overview
Description
P,beta-Dinitrostyrene is a nitroalkene compound . It has gained significant attention in recent years due to its unique physical and chemical properties.
Synthesis Analysis
P,beta-Dinitrostyrene is an important and effective starting material for the synthesis of heterocycle compounds such as pyrrole derivatives via multicomponent reactions . It undergoes Michael addition in its reactions .Molecular Structure Analysis
The molecular formula of p,beta-Dinitrostyrene is C8H6N2O4 . The molecular weight is 194.14 g/mol .Chemical Reactions Analysis
P,beta-Dinitrostyrene is used in multicomponent reactions for the synthesis of pyrrole derivatives . It undergoes Michael addition in its reactions .Physical And Chemical Properties Analysis
The molecular formula of p,beta-Dinitrostyrene is C8H6N2O4 . The molecular weight is 194.14 g/mol .Scientific Research Applications
-
Chemical Synthesis
- Summary of Application : Beta-Nitrostyrene is used in the synthesis of indigo dye and the slimicide bromo-nitrostyrene .
- Methods of Application : The chemical is produced by either the Henry reaction of benzaldehyde and nitromethane or by direct nitration of styrene using nitric oxide .
- Results or Outcomes : The product of this synthesis can be used in the production of dyes and slimicides .
-
Pharmaceutical Synthesis
- Summary of Application : Many of the syntheses of psychedelic substituted phenethylamines and substituted amphetamines described by Alexander Shulgin in his book PiHKAL use substituted nitrostyrenes as precursors .
- Methods of Application : They are the final precursor, reduced with lithium aluminium hydride to the final product (an amine) .
- Results or Outcomes : The result of this process is the production of various psychedelic substances .
- Mass Spectrometry
- Summary of Application : p,β-Dinitrostyrene can be used in mass spectrometry, a technique used to measure the mass-to-charge ratio of ions .
- Methods of Application : The compound is ionized and then separated based on its mass-to-charge ratio. The resulting spectrum can be used to determine the elemental or isotopic signature of a sample, the masses of particles and of molecules, and to elucidate the chemical structures of molecules .
- Results or Outcomes : The mass spectrum of p,β-Dinitrostyrene can provide valuable information about the compound’s structure and composition .
- Bio-based Polymers
- Summary of Application : There has been growing interest in bio-based polymers as a sustainable alternative to traditional petroleum-based polymers .
- Methods of Application : The advent of polymer-based dielectrics marked a significant breakthrough in dielectric materials .
- Results or Outcomes : Despite their many advantages, they pose serious environmental threats .
Safety And Hazards
Future Directions
P,beta-Dinitrostyrene has gained significant attention in recent years due to its unique physical and chemical properties. It is an important and effective starting material for the synthesis of heterocycle compounds , indicating its potential for future research and applications.
Relevant Papers Several papers have been published on p,beta-Dinitrostyrene. For instance, a paper titled “Application of β‐Nitrostyrene in Multicomponent Reactions for the Synthesis of Pyrrole Derivatives” discusses the synthesis of pyrrole derivatives by β-nitrostyrene via multicomponent reactions . Another paper titled “Reaction of β,β-dinitrostyrenes with acetylacetone” discusses the reaction of β,β-dinitrostyrenes with acetylacetone .
properties
IUPAC Name |
1-nitro-4-[(E)-2-nitroethenyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c11-9(12)6-5-7-1-3-8(4-2-7)10(13)14/h1-6H/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABXLWPUIWFTNM-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879316 | |
Record name | 4-NITRO-B-NITROSTYRENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20879316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p,beta-Dinitrostyrene | |
CAS RN |
5576-98-7, 3156-41-0 | |
Record name | 1-Nitro-4-[(1E)-2-nitroethenyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5576-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p,beta-Dinitrostyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003156410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p,.beta.-Dinitrostyrene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38668 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p,.beta.-Dinitrostyrene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35986 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p,.beta.-Dinitrostyrene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23858 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-NITRO-B-NITROSTYRENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20879316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.